N-(3,4-dimethoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Description
N-(3,4-dimethoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a thiazole-based compound featuring a propanamide linker connecting a 3,4-dimethoxyphenyl group to a 2-methyl-4-(thiophen-2-yl)-substituted thiazole core. Thiazole derivatives are widely studied due to their diverse bioactivities, and the incorporation of thiophene and dimethoxyphenyl moieties may enhance electronic interactions or binding affinity in biological systems .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-12-20-19(16-5-4-10-25-16)17(26-12)8-9-18(22)21-13-6-7-14(23-2)15(11-13)24-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWEZABJLHYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₃N₃O₂S |
| Molecular Weight | 357.47 g/mol |
| CAS Number | 6541-48-6 |
Structure
The compound features a complex structure comprising a thiazole ring, a thiophene moiety, and a dimethoxyphenyl group, contributing to its diverse biological properties.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its efficacy against various cancer cell lines with IC₅₀ values indicating significant cytotoxic effects. For instance:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Interaction : It could modulate receptor activities associated with cell signaling pathways.
- DNA Interaction : Potential binding to DNA may interfere with replication and transcription processes.
Study on Anticancer Activity
A pivotal study published in MDPI explored the anticancer effects of various thiazole derivatives, including this compound. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) generation .
Antimicrobial Efficacy Study
Another research paper assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it possessed significant antibacterial activity with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. N-(3,4-dimethoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that this compound inhibits cell proliferation in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The thiazole and thiophene components of the compound contribute to its antimicrobial activity. Research has shown that derivatives of this compound possess potent antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Neuroprotective Effects
Emerging evidence suggests that thiazole derivatives can exhibit neuroprotective effects. In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage . This property could be beneficial for treating neurodegenerative diseases.
Drug Development
The compound's unique structure makes it a valuable scaffold for drug development. Researchers are exploring its potential as a lead compound for synthesizing new drugs with enhanced efficacy and reduced side effects compared to existing therapies .
Organic Electronics
In material science, compounds like this compound are being investigated for their electronic properties. The incorporation of thiophene units can enhance charge transport characteristics in organic semiconductors, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Sensor Development
The compound's ability to interact with various analytes has led to its exploration in sensor technology. Its derivatives may be used in the development of sensors for detecting specific biomolecules or environmental pollutants due to their selective binding properties .
Case Studies
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
Key Compounds :
- N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca) ():
- Structure : Contains a hydroxy and methoxyphenyl-substituted thiazole with a benzamide linker.
- Synthesis : Achieved in 90–95% yield via Hantzsch cyclization.
- Properties : High purity confirmed by FTIR, NMR, and HR-MS.
- Comparison : The absence of a thiophene group and the use of benzamide (vs. propanamide) may reduce lipophilicity and alter hydrogen-bonding capacity .
- N-(4-ethoxyphenyl)-3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (7l) (): Structure: Combines thiazole, oxadiazole, and propanamide groups. Properties: Melting point 177–178°C; 80% yield.
Thiophene-Containing Derivatives
Key Compounds :
- (3,4-Dimethoxyphenyl)(3-(4-iodophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3m) (): Structure: Pyrazoline core with thiophene and dimethoxyphenyl groups. Synthesis: 30.7% yield; melting point 69–71°C. Activity: Acts as a PI3Kγ inhibitor. Comparison: The pyrazoline core may confer conformational rigidity, whereas the thiazole core in the target compound could offer different π-π stacking interactions .
- 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (): Structure: Pyrimidine-thiophene hybrid.
Compounds with 3,4-Dimethoxyphenyl Groups
Key Compounds :
Propanamide-Linked Derivatives
Key Compounds :
- 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide (): Structure: Thiazolidinone-propanamide hybrid with sulfamoyl and thiophene groups.
Discussion
- Structural Flexibility vs.
- Electronic Effects : The electron-rich thiophene and dimethoxyphenyl groups may enhance π-π interactions in hydrophobic binding pockets, a feature shared with PI3Kγ inhibitors like compound 3m .
- Biological Potential: While direct activity data are unavailable, analogs such as 7b (IC50 = 1.61 µg/mL against HepG-2) suggest that thiazole-thiophene hybrids warrant further anticancer evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
